Tert-butyl 4-(2-ethoxy-2-oxo-1-phenylethyl)-4-(nitromethyl)piperidine-1-carboxylate Tert-butyl 4-(2-ethoxy-2-oxo-1-phenylethyl)-4-(nitromethyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1245643-40-6
VCID: VC16555228
InChI: InChI=1S/C21H30N2O6/c1-5-28-18(24)17(16-9-7-6-8-10-16)21(15-23(26)27)11-13-22(14-12-21)19(25)29-20(2,3)4/h6-10,17H,5,11-15H2,1-4H3
SMILES:
Molecular Formula: C21H30N2O6
Molecular Weight: 406.5 g/mol

Tert-butyl 4-(2-ethoxy-2-oxo-1-phenylethyl)-4-(nitromethyl)piperidine-1-carboxylate

CAS No.: 1245643-40-6

Cat. No.: VC16555228

Molecular Formula: C21H30N2O6

Molecular Weight: 406.5 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(2-ethoxy-2-oxo-1-phenylethyl)-4-(nitromethyl)piperidine-1-carboxylate - 1245643-40-6

Specification

CAS No. 1245643-40-6
Molecular Formula C21H30N2O6
Molecular Weight 406.5 g/mol
IUPAC Name tert-butyl 4-(2-ethoxy-2-oxo-1-phenylethyl)-4-(nitromethyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C21H30N2O6/c1-5-28-18(24)17(16-9-7-6-8-10-16)21(15-23(26)27)11-13-22(14-12-21)19(25)29-20(2,3)4/h6-10,17H,5,11-15H2,1-4H3
Standard InChI Key OHHLNFHGUCGGJP-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(C1=CC=CC=C1)C2(CCN(CC2)C(=O)OC(C)(C)C)C[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Molecular Composition

The molecular formula of tert-butyl 4-(2-ethoxy-2-oxo-1-phenylethyl)-4-(nitromethyl)piperidine-1-carboxylate is C21H30N2O6, with a molecular weight of 406.5 g/mol (rounded) or 406.47300 g/mol (exact mass) . The IUPAC name reflects its substituents: a tert-butyl carbamate group at position 1, a 2-ethoxy-2-oxo-1-phenylethyl group at position 4, and a nitromethyl group also at position 4 of the piperidine ring.

Functional Groups and Stereochemistry

The compound’s structure includes:

  • A piperidine ring serving as the central scaffold.

  • A tert-butyloxycarbonyl (Boc) protecting group, enhancing solubility and stability during synthesis.

  • A nitromethyl group (-CH2NO2), which introduces electrophilic character and potential for nitro reduction reactions.

  • An ethoxy-oxo-phenylethyl moiety, contributing steric bulk and aromatic interactions.

Stereochemical details remain unspecified in available literature, suggesting that current studies focus on the racemic mixture rather than enantioselective synthesis.

Synthesis and Characterization

Synthetic Pathways

Synthesis involves multi-step reactions, typically starting with functionalization of the piperidine ring. Key steps include:

  • Boc Protection: Introduction of the tert-butyl carbamate group under anhydrous conditions using di-tert-butyl dicarbonate (Boc2O) and a base like triethylamine.

  • Nitroalkane Addition: Nitromethylation via Henry reaction, employing nitromethane and a base catalyst.

  • Ethyl Ester Formation: Condensation of phenylacetyl chloride with ethanol to install the ethoxy-oxo-phenylethyl group.

Reaction conditions (temperature, solvent, catalysts) are carefully optimized to minimize side products. For example, nitromethylation may require temperatures between 0–25°C in tetrahydrofuran (THF) or dichloromethane (DCM) .

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent integration and connectivity.

  • Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak at m/z 406.47300 .

  • Infrared (IR) Spectroscopy: Peaks at ~1700 cm−1 (C=O stretch) and ~1550 cm−1 (NO2 asymmetric stretch) confirm functional groups.

Physicochemical Properties

PropertyValueSource
Molecular Weight406.47300 g/mol
LogP (Partition Coefficient)4.08840
Polar Surface Area (PSA)101.66 Ų
Melting PointNot reported
Boiling PointNot reported

The high LogP indicates lipophilicity, suggesting membrane permeability, while the elevated PSA reflects hydrogen-bonding capacity, potentially limiting blood-brain barrier penetration . Solubility data are absent, but analogous piperidine derivatives show moderate solubility in polar aprotic solvents like DMSO.

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s structural complexity positions it as a key intermediate in drug discovery. The Boc group facilitates selective deprotection for further functionalization, while the nitromethyl group serves as a precursor for amines via reduction.

Future Research Directions

  • Stereoselective Synthesis: Investigation of asymmetric methods to isolate enantiomers for biological testing.

  • Pharmacokinetic Studies: ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling to evaluate therapeutic potential.

  • Derivatization Libraries: Synthesis of analogs via modifications to the ethoxy-oxo or nitromethyl groups.

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